

# The Discovery and Developmental History of 2CBFly-NBOMe: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2CBFly-NBOMe

Cat. No.: B12741209

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological characterization of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine, commonly known as **2CBFly-NBOMe** or Cimbi-31. This potent serotonergic psychedelic has garnered significant interest within the scientific community for its high affinity and partial agonist activity at the serotonin 5-HT<sub>2A</sub> receptor, a key target in psychedelic research. This document details the historical context of its development, outlines its synthesis, presents its pharmacological profile in a comparative tabular format, describes the key experimental protocols for its characterization, and visualizes its primary signaling pathway.

## Introduction and Historical Context

The development of **2CBFly-NBOMe** is rooted in the extensive exploration of phenethylamine psychedelics, a class of compounds famously investigated by Alexander Shulgin. The parent compound, 2C-B, was first synthesized by Shulgin in 1974.<sup>[1][2]</sup> A significant structural modification of the 2C-X series involved the creation of "FLY" compounds, characterized by the incorporation of dihydrofuran rings fused to the benzene ring. 2C-B-FLY, the direct precursor to the "Fly-NBOMe" series, was first synthesized by Aaron P. Monte in 1996.<sup>[3][4]</sup>

The early 2000s saw a surge in research aimed at developing high-affinity radioligands for probing the serotonin receptor system, particularly the 5-HT<sub>2A</sub> subtype, using techniques like positron emission tomography (PET).<sup>[5]</sup> It was in this context that the N-benzylphenethylamine (NBOMe) series of compounds emerged. Researchers discovered that the addition of an N-(2-methoxybenzyl) group to phenethylamine psychedelics dramatically increased their affinity for the 5-HT<sub>2A</sub> receptor.<sup>[6]</sup>

**2CBFly-NBOMe** was first reported in the scientific literature in 2002 and was the subject of further research by Ralf Heim at the Free University of Berlin and a team at Purdue University led by David E. Nichols.<sup>[7][8]</sup> This compound, also referred to as Cimbi-31, was identified as a potent partial agonist at the 5-HT<sub>2A</sub> receptor, making it a valuable tool for studying the receptor's function and pharmacology.<sup>[7][8]</sup>

## Chemical Synthesis

While the precise, step-by-step protocol from Ralf Heim's doctoral thesis, "Synthese und Pharmakologie potenter 5-HT<sub>2A</sub>-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur," remains largely inaccessible in public domains, the synthesis of **2CBFly-NBOMe** can be logically deduced from the established synthesis of its precursor, 2C-B-FLY, and standard N-benylation techniques for phenethylamines. The general synthetic approach involves the formation of the 2C-B-FLY molecule followed by the addition of the N-(2-methoxybenzyl) group.

A plausible synthetic route is as follows:

- **Synthesis of the Tetrahydrobenzodifuran Core:** The synthesis typically begins with the construction of the characteristic "Fly" scaffold, the tetrahydrobenzo[1,2-b:4,5-b']difuran ring system.
- **Introduction of the Ethylamine Side Chain:** The ethylamine side chain is then introduced onto the core structure.
- **Bromination:** The bromine atom is added to the aromatic ring to yield 2C-B-FLY.
- **N-Benylation:** The final step involves the reductive amination of 2C-B-FLY with 2-methoxybenzaldehyde. This is a standard procedure where the primary amine of 2C-B-FLY reacts with the aldehyde to form a Schiff base, which is then reduced to the secondary amine, yielding **2CBFly-NBOMe**.

## Pharmacological Profile

**2CBFly-NBOMe** is characterized by its high affinity and partial agonism at the 5-HT2A receptor. The N-(2-methoxybenzyl) substitution is crucial for this high affinity.[6] The primary mechanism of action for its psychedelic effects is believed to be mediated through the activation of the Gq/11 signaling pathway downstream of the 5-HT2A receptor.

## Receptor Binding Affinities

The following table summarizes the available quantitative data on the receptor binding affinities of **2CBFly-NBOMe** and related NBOMe compounds. Data for a broader range of receptors for **2CBFly-NBOMe** is limited in the public literature; therefore, data for other representative NBOMe compounds are included to provide a comparative context for the class.

Receptor Subtype	Ligand	K <sub>i</sub> (nM)	Reference
5-HT2A	2CBFly-NBOMe (Cimbi-31)	0.16 ± 0.04	[9]
5-HT2C	25B-NBOMe	0.69	[10]
5-HT1A	25B-NBOMe	>1000	[10]
Adrenergic α1A	25B-NBOMe	130	[11]
Dopamine D2	25B-NBOMe	>1000	[11]
Histamine H1	25B-NBOMe	230	[11]

## Functional Activity

Assay	Ligand	EC <sub>50</sub> (nM)	Intrinsic Activity (% of 5-HT)	Reference
Phosphoinositide Hydrolysis (PI Assay)	2CBFly-NBOMe (Cimbi-31)	1.06 ± 0.19	83%	[9]

## Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of novel psychoactive compounds like **2CBFly-NBOMe**.

### Radioligand Receptor Binding Assay

Objective: To determine the binding affinity ( $K_i$ ) of **2CBFly-NBOMe** for the 5-HT<sub>2A</sub> receptor.

Materials:

- Cell membranes from a cell line expressing the human 5-HT<sub>2A</sub> receptor (e.g., HEK293 cells).
- Radioligand: [<sup>3</sup>H]ketanserin (a 5-HT<sub>2A</sub> antagonist).
- Non-specific binding control: Mianserin (10  $\mu$ M).
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Test compound: **2CBFly-NBOMe** at various concentrations.
- Scintillation fluid and a scintillation counter.

Procedure:

- Prepare a dilution series of **2CBFly-NBOMe**.
- In a 96-well plate, add the cell membranes, [<sup>3</sup>H]ketanserin (at a concentration near its  $K_d$ ), and either buffer, mianserin (for non-specific binding), or the test compound.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Determine the IC<sub>50</sub> value (the concentration of **2CBFly-NBOMe** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## Phosphoinositide (PI) Hydrolysis Functional Assay

Objective: To determine the functional potency (EC<sub>50</sub>) and efficacy (intrinsic activity) of **2CBFly-NBOMe** at the 5-HT<sub>2A</sub> receptor by measuring the accumulation of inositol phosphates.

Materials:

- A cell line expressing the human 5-HT<sub>2A</sub> receptor (e.g., HEK293 cells).
- Cell culture medium containing [<sup>3</sup>H]myo-inositol.
- Assay buffer containing LiCl (to inhibit inositol monophosphatase).
- Test compound: **2CBFly-NBOMe** at various concentrations.
- Reference agonist: Serotonin (5-HT).
- Dowex AG1-X8 resin (formate form).
- Scintillation fluid and a scintillation counter.

Procedure:

- Culture the cells in the presence of [<sup>3</sup>H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
- Wash the cells and pre-incubate them in assay buffer containing LiCl.
- Add varying concentrations of **2CBFly-NBOMe** or the reference agonist (5-HT) to the cells and incubate for a specified time (e.g., 30-60 minutes).

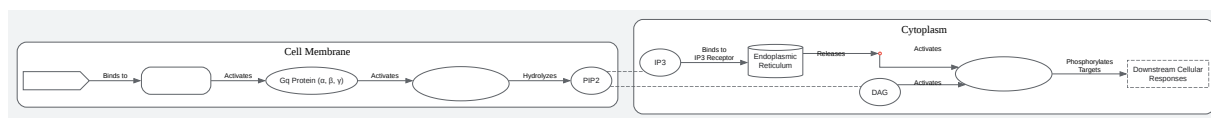
- Terminate the reaction by adding a solution such as ice-cold perchloric acid.
- Neutralize the samples and apply them to columns containing Dowex AG1-X8 resin.
- Wash the columns to remove free [ $^3\text{H}$ ]inositol.
- Elute the total [ $^3\text{H}$ ]inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium formate/0.1 M formic acid).
- Quantify the radioactivity of the eluate using a scintillation counter.
- Plot the concentration-response curve for **2CBFly-NBOMe** and calculate the EC<sub>50</sub> and E<sub>max</sub> values using non-linear regression.
- Express the intrinsic activity as a percentage of the maximal response produced by the reference agonist, 5-HT.

## Signaling Pathways and Visualizations

The primary signaling pathway activated by 5-HT<sub>2A</sub> receptor agonists like **2CBFly-NBOMe** is the Gq/11 pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> diffuses through the cytoplasm to bind to IP<sub>3</sub> receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>). DAG, along with the increased intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses.

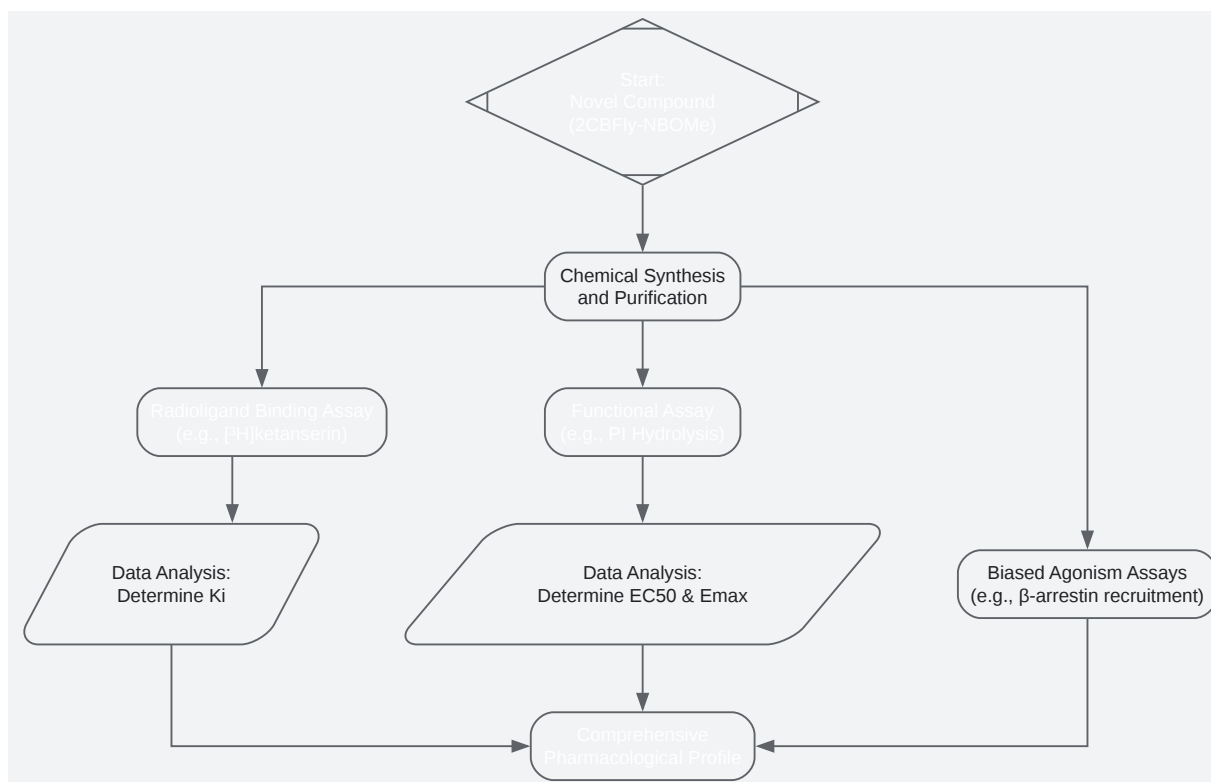
Recent research has also highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). The full extent of biased agonism for **2CBFly-NBOMe** has not been extensively characterized in the public literature.

## Visualizations



[Click to download full resolution via product page](#)

Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by **2CBFly-NBOMe**.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for the Characterization of **2CBFly-NBOMe**.

## Conclusion

**2CBFly-NBOMe** represents a significant development in the field of serotonergic research. Its discovery, stemming from a logical progression of phenethylamine psychedelic exploration, has provided the scientific community with a potent and valuable tool for investigating the intricacies of the 5-HT<sub>2A</sub> receptor. The high affinity and partial agonist profile of **2CBFly-NBOMe**, coupled with its specific activation of the G<sub>q</sub> signaling pathway, make it a compound of continued interest for researchers seeking to understand the molecular mechanisms underlying psychedelic action and to develop novel therapeutics targeting the serotonin system. Further research into its potential for biased agonism and a more comprehensive screening across a wider range of receptors will undoubtedly provide deeper insights into its pharmacological profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2CBFly-NBOMe [medbox.iiab.me]
- 2. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT<sub>2</sub> Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] NBOMe: new potent hallucinogens--pharmacology, analytical methods, toxicities, fatalities: a review. | Semantic Scholar [semanticscholar.org]



- 7. researchgate.net [researchgate.net]
- 8. 2CBFly-NBOMe - Wikipedia [en.wikipedia.org]
- 9. ovid.com [ovid.com]
- 10. Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT<sub>2A</sub> Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- To cite this document: BenchChem. [The Discovery and Developmental History of 2CBFly-NBOMe: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12741209#discovery-and-history-of-2cbfly-nbome-development]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)